N1-(2,6-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-11-5-4-6-12(2)16(11)20-18(23)17(22)19-10-9-14-7-8-15(24-14)13(3)21/h4-8,13,21H,9-10H2,1-3H3,(H,19,22)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPWJADFDNVVJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CC=C(S2)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,6-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the following steps:
Preparation of 2,6-dimethylphenylamine: This can be synthesized from 2,6-dimethylphenol through nitration, reduction, and subsequent amination.
Synthesis of 5-(1-hydroxyethyl)thiophene: This involves the functionalization of thiophene, typically through Friedel-Crafts acylation followed by reduction.
Formation of the oxalamide linkage: The final step involves the reaction of 2,6-dimethylphenylamine with 5-(1-hydroxyethyl)thiophene in the presence of oxalyl chloride to form the oxalamide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N1-(2,6-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Products include ketones, carboxylic acids, and aldehydes.
Reduction: Products include primary and secondary amines.
Substitution: Products vary widely depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Mechanism of Action
The mechanism of action of N1-(2,6-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and oxalamide moiety may play crucial roles in binding to these targets and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(2,6-dimethylphenyl)-N2-(2-(5-methylthiophen-2-yl)ethyl)oxalamide
- N1-(2,6-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)furan-2-yl)ethyl)oxalamide
- N1-(2,6-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)pyrrole-2-yl)ethyl)oxalamide
Uniqueness
N1-(2,6-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide is unique due to the presence of both a hydroxyethyl group and a thiophene ring, which may confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Biological Activity
N1-(2,6-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a dimethylphenyl group, a thiophene ring, and an oxalamide moiety. These components contribute to its potential bioactivity by influencing molecular interactions with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | N'-(2,6-dimethylphenyl)-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]oxamide |
| Molecular Formula | C18H22N2O3S |
| CAS Number | 2034276-51-0 |
| Molecular Weight | 342.44 g/mol |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may interact with various receptors in the body, potentially modulating their activity and influencing physiological responses.
- Antioxidant Activity : The presence of the thiophene ring suggests potential antioxidant properties, which could be beneficial in conditions involving oxidative stress.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial activity. For instance, studies have shown that derivatives of thiophene and oxalamide possess significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Potential
The anticancer properties of oxalamide derivatives have been explored in various studies. These compounds have demonstrated cytotoxic effects on cancer cell lines, indicating their potential as therapeutic agents in oncology. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells by activating caspase pathways .
Case Studies
-
Study on Antimicrobial Activity :
- A recent study evaluated the antimicrobial efficacy of similar oxalamide compounds against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, supporting the hypothesis that these compounds could serve as effective antimicrobial agents .
-
Evaluation of Anticancer Effects :
- Another investigation focused on the cytotoxic effects of thiophene-containing oxalamides on breast cancer cell lines. The results showed that treatment with these compounds led to a marked decrease in cell viability and induced apoptosis, suggesting potential for further development as anticancer drugs .
Q & A
Q. What are the key synthetic challenges in optimizing the yield of N1-(2,6-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide?
Methodological Answer: The synthesis of this oxalamide derivative involves multi-step reactions, including amidation, thiophene functionalization, and hydroxyethyl group introduction. Key challenges include:
- Steric hindrance from the 2,6-dimethylphenyl group, which may slow coupling reactions. Use of bulky base catalysts (e.g., DBU) or microwave-assisted synthesis can improve reaction efficiency .
- Hydroxyethyl stability : The 1-hydroxyethyl group on the thiophene ring is prone to oxidation. Protecting-group strategies (e.g., silyl ethers) during synthesis are critical .
- Purification : Reverse-phase HPLC or column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate the product from byproducts like unreacted intermediates .
Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?
Methodological Answer: A combination of techniques is required:
- NMR : 1H and 13C NMR can confirm the presence of aromatic protons (δ 6.8–7.2 ppm for thiophene), methyl groups (δ 2.1–2.5 ppm), and oxalamide protons (δ 8.3–8.6 ppm). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals from the dimethylphenyl and thiophene moieties .
- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H]+ ion) and detects impurities.
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3200 cm⁻¹ (hydroxy O-H stretch) confirm functional groups .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer: Molecular docking and QSAR studies are critical:
- Docking simulations : Use software like AutoDock Vina to predict interactions between the compound’s oxalamide group and target proteins (e.g., enzymes or receptors). Focus on hydrogen bonding with the hydroxyethyl group and hydrophobic interactions with the dimethylphenyl group .
- QSAR analysis : Correlate substituent effects (e.g., electron-donating groups on thiophene) with activity data. For example, replacing the hydroxyethyl group with a sulfone (from thiophene oxidation) may alter binding affinity .
Q. What experimental strategies resolve contradictions in bioactivity data across in vitro vs. in vivo studies?
Methodological Answer: Discrepancies often arise from metabolic instability or poor solubility:
- Metabolic profiling : Incubate the compound with liver microsomes to identify metabolites (e.g., hydroxyethyl oxidation to a ketone). Modify the structure to block metabolic hotspots .
- Solubility enhancement : Test co-solvents (e.g., PEG-400) or formulate as nanoparticles. Poor solubility can reduce in vivo bioavailability despite strong in vitro activity .
- Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) to confirm target engagement .
Q. How do structural modifications to the thiophene ring influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The thiophene’s electron-rich nature directs reactivity:
- Electrophilic substitution : Introduce substituents (e.g., halogens) at the 5-position via Friedel-Crafts alkylation. The hydroxyethyl group’s steric bulk may limit reactivity at adjacent positions .
- Nucleophilic attack : Thiophene sulfurs can act as nucleophiles. For example, reaction with methyl iodide under basic conditions forms sulfonium intermediates, enabling further functionalization .
Methodological Design Considerations
Q. What controls are essential when evaluating this compound’s stability under varying pH conditions?
Methodological Answer: Design stability studies with:
- Buffer systems : Test pH 1.2 (simulated gastric fluid) and pH 7.4 (physiological pH) over 24–72 hours. Monitor degradation via HPLC .
- Temperature : Accelerated stability testing at 40°C/75% RH identifies hydrolysis-prone groups (e.g., oxalamide cleavage to carboxylic acids) .
- Light exposure : UV-vis spectroscopy detects photo-oxidation of the thiophene ring .
Q. How can isotope-labeling studies elucidate the metabolic fate of the hydroxyethyl group?
Methodological Answer: Synthesize a deuterated analog (e.g., CD3-labeled hydroxyethyl) and track metabolism:
- LC-MS/MS : Monitor deuterium loss in plasma or urine samples to identify oxidation pathways.
- Tracer experiments : Use 13C-labeled compounds to map carbon flow into metabolites like acetic acid or CO2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
